molecular formula C11H14O4 B1508355 Methyl 2,4-dihydroxy-5-isopropylbenzoate CAS No. 943519-37-7

Methyl 2,4-dihydroxy-5-isopropylbenzoate

Cat. No.: B1508355
CAS No.: 943519-37-7
M. Wt: 210.23 g/mol
InChI Key: NAOCXJWZGXUTCQ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-5-isopropylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring a methyl ester group and two hydroxyl groups on the benzene ring, along with an isopropyl group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where an isopropyl chloride and a Lewis acid catalyst (such as aluminum chloride) are used.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst (such as sulfuric acid) to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction mixture is carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde forms.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Various quinones and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Halogenated derivatives and nitro compounds.

Scientific Research Applications

Methyl 2,4-dihydroxy-5-isopropylbenzoate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2,4-dihydroxy-5-isopropylbenzoate exerts its effects involves its interaction with molecular targets and pathways:

  • Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.

  • Anti-inflammatory Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Molecular Targets: Potential targets include various enzymes, receptors, and signaling pathways involved in disease processes.

Comparison with Similar Compounds

  • Salicylic Acid

  • Aspirin (Acetylsalicylic Acid)

  • Flavonoids (e.g., Quercetin, Kaempferol)

  • Hydroquinone

Properties

IUPAC Name

methyl 2,4-dihydroxy-5-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCXJWZGXUTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731184
Record name Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943519-37-7
Record name Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (350 mg) was added to a suspension of methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate [prepared as per WO 2006/109085 A1] (3.88 g, 10.0 mmol) in ethanol (30 ml) and the mixture was stirred at room temperature under a hydrogen atmosphere for 1 hour. Methanol (20 ml) was added to aid dissolution and the mixture was stirred at room temperature under a hydrogen atmosphere for 16 hours. The mixture was filtered, the catalyst was rinsed with methanol (3×20 ml) and the combined filtrates were evaporated in vacuo to afford methyl 2,4-dihydroxy-5-isopropylbenzoate (2.10 g, 100%) as a colourless solid. 1H NMR (DMSO-d6) 10.54 (1H, s), 10.44 (1H, br s), 7.52 (1H, s), 6.37 (1H, s), 3.85 (3H, s), 3.08 (1H, m), 1.13 (6H, d). MS: [M+H]+ 211.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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